3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one
Overview
Description
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique structure combining naphthalene, pyridine, and indole moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Naphthylmethyl Group: The naphthylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where naphthalene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to study enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, altering their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(1-naphthyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide: This compound shares structural similarities with the presence of naphthalene and pyridine moieties.
1-(1-naphthylmethyl)-3-(2-oxo-2-(4-pyridinyl)ethyl)-1,3-dihydro-2H-indol-2-one: Similar structure but lacks the hydroxyl group.
3-hydroxy-1-(1-naphthylmethyl)-3-(2-oxo-2-(4-pyridinyl)ethyl)-1,3-dihydro-2H-indol-2-one: Similar structure but with variations in the substitution pattern.
Uniqueness
The uniqueness of 3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-hydroxy-1-(naphthalen-1-ylmethyl)-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3/c29-24(19-12-14-27-15-13-19)16-26(31)22-10-3-4-11-23(22)28(25(26)30)17-20-8-5-7-18-6-1-2-9-21(18)20/h1-15,31H,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOLUKQROUNLQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(C3=O)(CC(=O)C5=CC=NC=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.